molecular formula C13H17NO4S B2825871 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine CAS No. 923696-16-6

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine

Cat. No.: B2825871
CAS No.: 923696-16-6
M. Wt: 283.34
InChI Key: RVFRZAYKXFPDAU-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine is a chemical compound that features a benzodioxepine ring fused with a sulfonyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Corresponding sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the benzodioxepine ring.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the benzodioxepine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepine derivatives: These compounds share the benzodioxepine core but differ in the substituents attached to the ring.

    Sulfonylated Pyrrolidines: Compounds with a pyrrolidine ring and a sulfonyl group, but with different aromatic or aliphatic substituents.

Uniqueness: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine is unique due to the combination of the benzodioxepine ring and the sulfonyl-pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-19(16,14-6-1-2-7-14)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFRZAYKXFPDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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